N-(2,4-dimethoxybenzyl)cyclohexanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]cyclohexanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-17-14-9-8-12(15(10-14)18-2)11-16-13-6-4-3-5-7-13/h8-10,13,16H,3-7,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LORGUVNNLNEAGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC2CCCCC2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80354513 | |
| Record name | N-(2,4-dimethoxybenzyl)cyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80354513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
356093-86-2 | |
| Record name | N-(2,4-dimethoxybenzyl)cyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80354513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N 2,4 Dimethoxybenzyl Cyclohexanamine and Analogues
Direct N-Alkylation Strategies
Direct N-alkylation strategies represent the most straightforward and widely utilized methods for synthesizing N-(2,4-dimethoxybenzyl)cyclohexanamine and its analogues. These methods involve the direct formation of the bond between the nitrogen atom of cyclohexylamine (B46788) and the benzylic carbon of the 2,4-dimethoxybenzyl group in a single conceptual step, although the mechanistic pathways may vary.
Reductive amination is a powerful and versatile method for forming C-N bonds and is widely considered a method of choice for preparing alkyl amines. nih.gov This process involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. This approach can often be performed as a one-pot reaction, enhancing its efficiency and atom economy. jocpr.comresearchgate.net
The synthesis of this compound can be efficiently achieved through the direct reductive amination of 2,4-dimethoxybenzaldehyde (B23906) with cyclohexylamine. The reaction proceeds in two main stages: the initial formation of an N-(2,4-dimethoxybenzylidene)cyclohexanamine intermediate (a Schiff base or imine) through the condensation of the aldehyde and the primary amine, followed by the immediate reduction of this imine to the target secondary amine.
The reaction is typically carried out in a suitable solvent, such as methanol (B129727) or ethanol, and often requires mild acidic catalysis to facilitate the dehydration step of imine formation. A variety of reducing agents can be employed for the reduction step. Common laboratory-scale reagents include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). Sodium cyanoborohydride is particularly effective as it is a milder reducing agent that selectively reduces the iminium ion in the presence of the starting aldehyde, minimizing the side reaction of aldehyde reduction to 2,4-dimethoxybenzyl alcohol. orgsyn.orgyoutube.com Other reagents like sodium triacetoxyborohydride (B8407120) [NaBH(OAc)₃] are also widely used due to their mildness and selectivity. organic-chemistry.org
| Reactant 1 | Reactant 2 | Reducing Agent | Typical Conditions | Product |
| 2,4-Dimethoxybenzaldehyde | Cyclohexylamine | Sodium Borohydride (NaBH₄) | Methanol, rt | This compound |
| 2,4-Dimethoxybenzaldehyde | Cyclohexylamine | Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH ~5-6 | This compound |
| 2,4-Dimethoxybenzaldehyde | Cyclohexylamine | Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | Various solvents, pressure | This compound |
| 2,4-Dimethoxybenzaldehyde | Cyclohexylamine | Sodium Triacetoxyborohydride [NaBH(OAc)₃] | Dichloroethane (DCE), rt | This compound |
Beyond stoichiometric hydride reagents, catalytic reductive amination using molecular hydrogen (H₂) as the terminal reductant offers a greener and more atom-economical alternative. mdpi.com These reactions are facilitated by heterogeneous or homogeneous transition metal catalysts.
Heterogeneous Catalysts: These catalysts, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney Nickel (Ra-Ni), are widely used due to their high efficiency, ease of separation from the reaction mixture, and reusability. mdpi.comwikipedia.org The reaction mechanism typically involves the initial formation of the imine, which then gets hydrogenated on the catalyst surface. Nickel-based catalysts are particularly common due to their good activity and relatively low cost. wikipedia.org The process often involves a "hydrogen-borrowing" mechanism where the catalyst first dehydrogenates an alcohol (if used as a starting material) to an aldehyde, which then reacts with the amine before the resulting imine is hydrogenated. mdpi.com
Homogeneous Catalysts: Homogeneous systems, often based on noble metals like iridium, ruthenium, and rhodium, can offer higher selectivity and activity under milder conditions. jocpr.comkanto.co.jp For instance, iridium complexes have been developed that are highly effective for the reductive amination of aldehydes and ketones. kanto.co.jp These catalysts are often favored for their potential in asymmetric synthesis when chiral ligands are employed, although this is not directly relevant for the achiral target compound. jocpr.com Iron-based catalysts are also emerging as a more sustainable and earth-abundant alternative for reductive amination. nih.gov
| Catalyst Type | Metal Center | Key Features | Typical Conditions | Ref. |
| Heterogeneous | Ni, Pd, Pt, Ru | Reusable, easy separation, good for industrial scale. | H₂ gas, elevated pressure/temperature. | mdpi.comwikipedia.org |
| Homogeneous | Ir, Ru, Rh | High activity/selectivity, mild conditions, tunable. | H₂ source (e.g., H₂, Formic Acid), lower pressure. | jocpr.comkanto.co.jp |
| Heterogeneous | Fe | Earth-abundant, sustainable, reusable. | H₂ gas, ammonia (B1221849) source, requires specific supports. | nih.gov |
| Heterogeneous | Co | Low cost, effective for aromatic aldehydes. | H₂ gas, 100-150 °C, 100-150 bar. | mdpi.com |
A second major strategy for direct N-alkylation is the reaction of an amine nucleophile with an alkyl halide electrophile. This classic Sₙ2 reaction is a fundamental method for C-N bond formation.
The synthesis of this compound can be achieved by the direct nucleophilic substitution reaction between cyclohexylamine and 2,4-dimethoxybenzyl chloride. In this reaction, the lone pair of electrons on the nitrogen atom of cyclohexylamine attacks the electrophilic benzylic carbon of 2,4-dimethoxybenzyl chloride, displacing the chloride leaving group.
A significant challenge with this method is the potential for over-alkylation. Since the product, this compound, is a secondary amine, it can react with a second molecule of 2,4-dimethoxybenzyl chloride to form an undesired tertiary amine, N,N-bis(2,4-dimethoxybenzyl)cyclohexanamine. Furthermore, the reaction produces hydrochloric acid (HCl), which protonates the basic amine starting material and product, rendering them non-nucleophilic and halting the reaction. To overcome this, a base is required to neutralize the acid byproduct. Using an excess of the starting amine (cyclohexylamine) can serve this purpose and also helps to statistically favor the mono-alkylation product.
To improve the efficiency and selectivity of the N-alkylation reaction and avoid using a large excess of the valuable amine, an external base is often added. The choice of base and solvent is critical to the success of the reaction.
The base should be strong enough to neutralize the generated acid but should ideally be non-nucleophilic to avoid competing with the amine in reacting with the alkyl halide. Sterically hindered, non-nucleophilic bases such as N,N-diisopropylethylamine (Hünig's base) or 2,6-lutidine are often effective. umich.eduresearchgate.net These bases can deprotonate the ammonium (B1175870) salt formed during the reaction without themselves undergoing alkylation. researchgate.net Inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are also commonly used, particularly in polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF), where they have sufficient solubility. orgsyn.org
The solvent plays a crucial role in solvating the reactants and influencing the reaction rate. Polar aprotic solvents are generally preferred as they can stabilize the transition state of the Sₙ2 reaction without solvating the amine nucleophile as strongly as protic solvents would.
| Base | Solvent | Temperature | Key Advantages/Disadvantages |
| Excess Cyclohexylamine | Acetonitrile, Ethanol | Room Temp. to Reflux | Simple; requires excess of starting amine. |
| Triethylamine (B128534) (Et₃N) | Dichloromethane (B109758), THF | Room Temp. | Common, inexpensive; can lead to quaternary salt formation. |
| K₂CO₃ / Na₂CO₃ | Acetonitrile, DMF | Room Temp. to 80 °C | Inexpensive, easy to remove; can have limited solubility. |
| N,N-Diisopropylethylamine | Acetonitrile, Dichloromethane | Room Temp. to Reflux | Non-nucleophilic, minimizes side reactions; more expensive. researchgate.net |
Alkylation with 2,4-Dimethoxybenzyl Halides
Synthesis via Protecting Group Strategies
Protecting group chemistry plays a pivotal role in the multi-step synthesis of complex molecules by temporarily masking a reactive functional group, thereby preventing undesired side reactions. In the context of synthesizing this compound and its analogues, the 2,4-dimethoxybenzyl (DMB) group itself can act as a protecting group for the amine functionality, prized for its stability under various conditions and its susceptibility to cleavage under specific, often mild, acidic conditions.
Introduction of the 2,4-Dimethoxybenzyl Group onto Cyclohexylamine Precursors
The introduction of the 2,4-dimethoxybenzyl group onto a primary amine like cyclohexylamine is a fundamental step in many synthetic routes. This transformation can be achieved through several reliable methods, most notably reductive amination and direct N-alkylation.
Reductive Amination: This powerful and widely used method involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. To synthesize this compound, this would typically involve the reaction of cyclohexanone (B45756) with 2,4-dimethoxybenzylamine (B23717) in the presence of a suitable reducing agent.
A variety of reducing agents can be employed, with sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly effective due to their mild nature and selectivity for the iminium ion over the ketone starting material. The reaction is often carried out in solvents like dichloromethane (DCM) or 1,2-dichloroethane (B1671644) (DCE) at room temperature.
| Reactants | Reducing Agent | Solvent | Temperature | Typical Yield |
|---|---|---|---|---|
| Cyclohexanone, 2,4-Dimethoxybenzylamine | Sodium triacetoxyborohydride | Dichloromethane | Room Temperature | Good to Excellent |
| Cyclohexanone, 2,4-Dimethoxybenzylamine | Sodium cyanoborohydride | Methanol | Room Temperature | Good |
N-Alkylation: This direct approach involves the reaction of cyclohexylamine with a 2,4-dimethoxybenzyl halide, such as 2,4-dimethoxybenzyl chloride. This reaction is a classic nucleophilic substitution where the amine acts as the nucleophile. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. Common bases include potassium carbonate (K₂CO₃) or triethylamine (Et₃N), and solvents like acetonitrile or dimethylformamide (DMF) are often used.
| Reactants | Base | Solvent | Temperature | Typical Yield |
|---|---|---|---|---|
| Cyclohexylamine, 2,4-Dimethoxybenzyl chloride | Potassium carbonate | Acetonitrile | Reflux | Moderate to Good |
| Cyclohexylamine, 2,4-Dimethoxybenzyl chloride | Triethylamine | Dimethylformamide | Room Temperature to 80 °C | Moderate to Good |
Sequential Functionalization Approaches for Amine Scaffolds
In more complex syntheses, the amine scaffold may require further modification after the initial formation of the this compound core. The 2,4-dimethoxybenzyl group can serve as a protecting group, allowing for selective reactions at other positions of the molecule. For instance, if the cyclohexyl ring contains other functional groups, these can be manipulated while the amine is protected by the DMB group.
The stability of the DMB group to a range of reaction conditions, including many oxidizing and reducing agents, as well as basic and nucleophilic reagents, makes it a versatile choice for such strategies. researchgate.net Once the desired transformations on the molecular scaffold are complete, the DMB group can be removed to reveal the secondary amine. A common method for deprotection involves treatment with a strong acid such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane. researchgate.net
Green Chemistry and Sustainable Synthetic Routes
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound and its analogues, several sustainable approaches are being explored.
Solvent-Free N-Alkylation Reactions
One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. Solvent-free, or solid-state, reactions offer a significant advantage in this regard.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for conducting reactions under solvent-free conditions. The reaction of amines with alkylating agents can be significantly accelerated by microwave irradiation, often leading to higher yields and shorter reaction times compared to conventional heating. For instance, the N-alkylation of amines with benzyl (B1604629) halides can be efficiently carried out under solvent-free microwave conditions, suggesting a viable green route for the synthesis of this compound. A study on the synthesis of 2,4-dimethoxybenzylaminotriazines demonstrated the successful reaction of a chloro-substituted triazine with 2,4-dimethoxybenzylamine under microwave irradiation and solvent-free conditions. acs.org This approach highlights the potential for similar solvent-free N-alkylation reactions to produce the target compound.
Photochemical Approaches for Aromatic C-N Bond Formation
Visible-light photoredox catalysis has gained significant attention as a sustainable and powerful method for forming chemical bonds under mild conditions. nih.govresearchgate.net This approach utilizes light energy to drive chemical reactions, often employing a photocatalyst that can absorb visible light. For the synthesis of N-aryl and N-alkyl amines, photochemical methods offer an alternative to traditional transition-metal-catalyzed cross-coupling reactions, which can sometimes require harsh conditions and expensive metal catalysts.
The formation of the C-N bond in this compound could potentially be achieved through a photochemical approach. While direct photochemical N-alkylation of cyclohexylamine with a 2,4-dimethoxybenzyl precursor is not extensively documented for this specific compound, the broader field of photocatalytic C-N bond formation is rapidly advancing. These methods often involve the generation of radical intermediates under mild, visible-light irradiation, which then participate in the bond-forming step. nih.govresearchgate.net The development of such a photochemical route for the synthesis of this compound would represent a significant step towards a more sustainable and environmentally benign process.
Chemical Reactivity and Transformational Studies of N 2,4 Dimethoxybenzyl Cyclohexanamine
Reactivity Profile of the Secondary Amine Functionality
The lone pair of electrons on the nitrogen atom of N-(2,4-dimethoxybenzyl)cyclohexanamine governs its reactivity as a nucleophile and a base. This allows for a variety of chemical transformations at the nitrogen center.
Further N-Alkylation and Quaternization Reactions
The secondary amine of this compound can undergo further alkylation to form a tertiary amine. This reaction typically involves treatment with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide), in the presence of a base to neutralize the generated acid. wikipedia.org The reaction proceeds via a nucleophilic substitution mechanism where the nitrogen atom attacks the electrophilic carbon of the alkylating agent.
The resulting tertiary amine can subsequently undergo a second alkylation to form a quaternary ammonium (B1175870) salt, a process known as quaternization or the Menshutkin reaction. wikipedia.orgjcu.cz This reaction converts the neutral tertiary amine into a positively charged quaternary ammonium species. The quaternization of N,N-dimethyl benzylamines with alkyl bromides has been demonstrated as a general method for preparing such salts. jcu.cz
| Reaction Type | Reactant | Product | General Conditions |
| N-Alkylation | Alkyl Halide (R-X) | Tertiary Amine | Base (e.g., K2CO3, Et3N) |
| Quaternization | Alkyl Halide (R'-X) | Quaternary Ammonium Salt | Solvent (e.g., Ethanol, Acetonitrile) |
Acylation and Amidation Reactions for Carbamate (B1207046) Formation
The secondary amine of this compound can react with various acylating agents to form amides. A particularly important transformation is the reaction with chloroformates to yield carbamates. wikipedia.orgnih.gov Chloroformates, such as benzyl chloroformate or ethyl chloroformate, react with the amine to form the corresponding N,N-disubstituted carbamate. wikipedia.org This reaction is a common method for installing a carbamate protecting group on an amine. The reaction typically proceeds in the presence of a base to scavenge the hydrochloric acid byproduct. wikipedia.org
Another approach to carbamate synthesis involves the reaction of the amine with carbon dioxide to form a carbamate anion, which is then trapped by an electrophile like an alkyl halide. nih.govorganic-chemistry.orgnih.gov This three-component coupling offers a milder alternative to the use of chloroformates. organic-chemistry.org
| Reagent | Product Type | Mechanism |
| Acyl Chloride (RCOCl) | Amide | Nucleophilic Acyl Substitution |
| Chloroformate (ROCOCl) | Carbamate | Nucleophilic Acyl Substitution |
| CO2 + Alkyl Halide | Carbamate | Nucleophilic addition to CO2 followed by alkylation |
Strategic Deprotection of the 2,4-Dimethoxybenzyl Group
The 2,4-dimethoxybenzyl (DMB) group is a versatile protecting group for amines because it can be removed under a variety of conditions, allowing for orthogonal deprotection strategies in complex syntheses. bme.hu
Acid-Mediated Cleavage Conditions (e.g., Triflic Acid, p-TsOH)
The DMB group is labile to strong acids. The electron-donating methoxy (B1213986) groups on the benzyl ring stabilize the benzylic carbocation that is formed upon cleavage, facilitating the reaction. bme.hu Reagents commonly employed for this purpose include trifluoroacetic acid (TFA), triflic acid (trifluoromethanesulfonic acid, TfOH), and p-toluenesulfonic acid (p-TsOH). bme.huresearchgate.netresearchgate.net
Deprotection with TFA is often carried out in a solvent such as dichloromethane (B109758). rsc.org In some cases, a scavenger like anisole (B1667542) is added to trap the liberated DMB cation and prevent side reactions. bme.hu Studies have shown that the DMB group can be removed from amides using triflic acid or p-TsOH. bme.huresearchgate.net For instance, N-benzylamides have been efficiently debenzylated using 4 equivalents of p-TsOH in refluxing toluene. researchgate.net The choice of acid and reaction conditions can be tuned to achieve selective deprotection in the presence of other acid-sensitive groups.
| Acid Reagent | Typical Conditions | Reference |
| Trifluoroacetic Acid (TFA) | 10% TFA in Dichloromethane, room temperature | rsc.org |
| Triflic Acid (TfOH) | Mixture with TFA and anisole | bme.hu |
| p-Toluenesulfonic Acid (p-TsOH) | 4 equivalents in refluxing toluene | researchgate.net |
Oxidative Cleavage Methods (e.g., Cerium Ammonium Nitrate)
The DMB group can be removed under oxidative conditions, often with high selectivity. A common reagent for this transformation is cerium(IV) ammonium nitrate (B79036) (CAN). mdpi.comresearchgate.net The reaction is typically performed in a mixture of acetonitrile (B52724) and water at low temperatures. mdpi.com The mechanism is believed to involve an electron transfer from the electron-rich dimethoxybenzyl group to the cerium(IV) center, leading to the formation of a radical cation which then fragments to release the deprotected amine. The use of CAN for the oxidative removal of the N-(4-methoxybenzyl) group from 2,5-piperazinediones under mild conditions has been demonstrated.
| Oxidizing Agent | Typical Solvent System | Key Feature |
| Cerium(IV) Ammonium Nitrate (CAN) | Acetonitrile/Water | Mild conditions, high selectivity |
Reductive Deprotection Pathways (e.g., Birch Reduction)
The Birch reduction provides a method for the reductive cleavage of benzyl-type protecting groups. researchgate.netyoutube.com This reaction employs an alkali metal (such as sodium or lithium) dissolved in liquid ammonia (B1221849), with an alcohol as a proton source. researchgate.net The reaction proceeds by the addition of solvated electrons to the aromatic ring of the DMB group, leading to a radical anion. Subsequent protonation and further reduction ultimately lead to the cleavage of the carbon-nitrogen bond, liberating the free secondary amine. While traditionally used for deprotection, the Birch reduction requires handling of flammable alkali metals and cryogenic conditions. researchgate.net
| Reaction | Reagents | Conditions |
| Birch Reduction | Na or Li, liquid NH3, Alcohol (e.g., EtOH) | Cryogenic temperatures (-33 °C or lower) |
Comparative Studies of Debenzylation Efficiency and Selectivity
The removal of the 2,4-dimethoxybenzyl (DMB) group from nitrogen is a critical step in synthetic pathways where it serves as a protecting group. The efficiency and selectivity of this debenzylation process are highly dependent on the chosen reagent and reaction conditions. While studies focusing specifically on this compound are not extensively detailed in the reviewed literature, a comparative analysis can be drawn from research on analogous N-DMB protected compounds, such as amides and sulfamates. The electron-rich nature of the DMB group generally allows for its cleavage under acidic or oxidative conditions. bme.huresearchgate.net
Commonly employed methods for the removal of the DMB group include treatment with strong acids like trifluoroacetic acid (TFA), or oxidative cleavage using reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or ceric ammonium nitrate (CAN). nih.govresearchgate.net The choice of reagent is often dictated by the presence of other functional groups within the molecule, necessitating a high degree of selectivity.
For instance, in studies on N-DMB protected sulfamates, deprotection with 10% trifluoroacetic acid in dichloromethane was shown to be highly effective, proceeding quantitatively at room temperature. rsc.org This suggests that a similar protocol could be efficient for the debenzylation of this compound. Oxidative methods also present a viable route. For example, DDQ is reported to readily cleave the 2,4-dimethoxybenzyl protecting group from Boc-protected amines. nih.gov Another powerful oxidative agent, CAN, has been effectively used for the removal of DMB groups. researchgate.net
The selectivity of these methods is a key consideration. Acid-labile protecting groups such as tert-butoxycarbonyl (Boc) may be sensitive to the conditions used for DMB cleavage with strong acids. Conversely, oxidative methods with DDQ or CAN might be incompatible with other easily oxidizable moieties in the molecule. The selectivity of N-debenzylation of N-2,4-dimethoxybenzylamides has been demonstrated in the presence of N-Fmoc, N-t-BOC, or N-trityl protecting groups using p-toluenesulfonic acid (p-TsOH) in refluxing toluene. researchgate.net
A comparative overview of potential debenzylation methods, extrapolated from related compounds, is presented in the table below.
Interactive Table: Comparative Analysis of Potential Debenzylation Reagents for this compound
| Reagent | Typical Conditions | Advantages | Potential Limitations for this compound |
| Trifluoroacetic Acid (TFA) | 10-50% in CH₂Cl₂ | High efficiency for DMB cleavage. rsc.org | May cleave other acid-sensitive groups like Boc. |
| p-Toluenesulfonic Acid (p-TsOH) | Refluxing Toluene | Selective in the presence of some other protecting groups. researchgate.net | Requires elevated temperatures. |
| Ceric Ammonium Nitrate (CAN) | CH₃CN/H₂O | Effective for oxidative cleavage. researchgate.net | May oxidize other sensitive functional groups. |
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | CH₂Cl₂/H₂O | Generally mild and effective for DMB groups. nih.gov | Stoichiometric amounts of reagent are required. |
| Catalytic Hydrogenolysis (e.g., Pd/C, H₂) | H₂, Pd/C, various solvents | Effective for standard benzyl groups, but less so for DMB. | The electron-donating methoxy groups can hinder the reaction. |
Transformations Involving the Cyclohexyl Moiety
The cyclohexyl moiety of this compound offers a scaffold for further chemical modifications, allowing for the introduction of new functional groups and the creation of stereochemical complexity.
Functionalization Reactions of the Cyclohexane (B81311) Ring
The functionalization of the cyclohexane ring in cyclohexylamine (B46788) derivatives can be achieved through various synthetic strategies. While direct functionalization of the C-H bonds on the cyclohexane ring of this compound is challenging, synthetic routes starting from functionalized cyclohexanes or employing cycloaddition reactions are more common.
An example of building functionalized cyclohexylamine derivatives is through photocatalyzed intermolecular [4+2] cycloaddition of benzocyclobutylamines with α-substituted vinylketones. nih.gov This method allows for the creation of highly functionalized cyclohexylamine structures with good diastereoselectivity. Although this approach builds the ring system, the principles of introducing functionality are relevant.
Another approach involves the synthesis of fluorinated cyclohexanes. For instance, the synthesis of all-cis 2,3,5,6-tetrafluorocyclohexylamine derivatives has been reported, starting from the Birch reduction of benzonitrile (B105546) followed by a series of epoxidation and hydrofluorination reactions. beilstein-journals.org Such strategies could be adapted to synthesize derivatives of this compound with specific substitution patterns on the cyclohexane ring.
The table below outlines potential functionalization reactions based on general transformations of cyclohexylamines.
Interactive Table: Potential Functionalization Reactions of the Cyclohexyl Moiety
| Reaction Type | Reagents and Conditions | Potential Outcome on a Cyclohexylamine Scaffold |
| [4+2] Cycloaddition | Photoredox catalyst, visible light, benzocyclobutylamine, α,β-unsaturated ketone | Formation of a highly substituted cyclohexylamine ring. nih.gov |
| Hydrofluorination | Et₃N·3HF | Introduction of fluorine atoms onto the cyclohexane ring. beilstein-journals.org |
| Hydrophosphonylation | Chiral thiourea (B124793) catalyst | Addition of a phosphonate (B1237965) group to an imine precursor of the cyclohexylamine. |
Stereochemical Control in Cyclohexyl Group Modifications
Achieving stereochemical control during the modification of the cyclohexyl group is crucial for the synthesis of specific isomers of substituted this compound. The stereochemical outcome of reactions on the cyclohexane ring is often influenced by the conformational preferences of the ring and the directing effects of existing substituents.
In the context of cycloaddition reactions to form cyclohexylamine derivatives, the use of chiral catalysts can provide a high degree of stereocontrol. For example, the introduction of a chiral phosphoric acid catalyst in a photoredox-catalyzed [4+2] cycloaddition can create a chiral environment for the generation of stereocenters. nih.gov
When modifying a pre-existing cyclohexyl ring, the stereochemistry of the starting material will dictate the approach. For instance, if starting with a chiral cyclohexylamine, subsequent functionalization can be directed by the existing stereocenters. The chair conformation of the cyclohexane ring typically leads to a preference for equatorial substitution to minimize steric hindrance. Reagents can be chosen to favor either axial or equatorial attack, thus controlling the stereochemistry of the newly introduced functional group.
The development of synthetic methods that allow for precise control over the stereochemistry of substituents on a cyclohexane ring is an active area of research, with implications for the synthesis of complex molecules and pharmacologically active compounds.
Mechanistic Investigations of Chemical Processes Involving N 2,4 Dimethoxybenzyl Cyclohexanamine
Reaction Mechanism Elucidation in N-Alkylation Pathways
The synthesis of N-(2,4-dimethoxybenzyl)cyclohexanamine, a secondary amine, is often achieved through N-alkylation pathways. A prominent and atom-economical method for this transformation is the reaction between cyclohexylamine (B46788) and 2,4-dimethoxybenzyl alcohol or 2,4-dimethoxybenzaldehyde (B23906). Mechanistic studies of these N-alkylation reactions, particularly those involving alcohols, have revealed sophisticated pathways that are frequently catalyzed by transition metals.
The N-alkylation of amines with alcohols is a sustainable synthetic strategy that typically proceeds via a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism. nih.gov This process avoids the use of stoichiometric activating agents or leaving groups, with water being the sole byproduct. nih.gov The mechanism involves a sequence of catalytic steps:
Dehydrogenation: The catalyst first oxidizes the alcohol (e.g., 2,4-dimethoxybenzyl alcohol) to the corresponding aldehyde (2,4-dimethoxybenzaldehyde). In this step, the catalyst abstracts hydrogen from the alcohol, forming a metal-hydride species.
Condensation: The in situ-generated aldehyde then reacts with the amine (e.g., cyclohexylamine) in a condensation reaction to form an imine intermediate, N-(2,4-dimethoxybenzylidene)cyclohexanimine, releasing a molecule of water.
Hydrogenation: The catalyst, holding the "borrowed" hydrogen, then reduces the imine intermediate to the final secondary amine product, this compound. The catalyst is regenerated in its initial state, ready to begin another catalytic cycle.
A variety of transition metal complexes, including those based on ruthenium, palladium, cobalt, and manganese, have been shown to be effective catalysts for this transformation. nih.govnih.govresearchgate.net The choice of catalyst and reaction conditions can significantly influence the efficiency and selectivity of the N-alkylation process. For instance, manganese pincer complexes have been highlighted as efficient, non-precious metal catalysts for the selective monoalkylation of anilines with alcohols under mild conditions. nih.gov Similarly, cobalt(II) complexes have been developed for the universal N-alkylation of various amines. nih.gov
| Catalyst Type | Metal Center | Key Features | Reference |
|---|---|---|---|
| Pincer Complex | Manganese (Mn) | Earth-abundant metal, high chemoselectivity for monoalkylation. | nih.gov |
| N,N-bidentate Complex | Cobalt (Co) | Phosphine-free, robust, wide substrate scope. | nih.gov |
| Nanoparticles on Support | Palladium (Pd) | Heterogeneous catalyst, recyclable, efficient for various amines. | |
| Ruthenium-based Complex | Ruthenium (Ru) | Effective under mechanochemical (solvent-free) conditions. | researchgate.net |
| Nanomagnetic Copper Catalyst | Copper (Cu) | Inexpensive, easily reusable, effective for tandem imine formation. | rsc.orgua.es |
The elucidation of the hydrogen auto-transfer mechanism relies on the identification of key reaction intermediates. For the synthesis of this compound from cyclohexylamine and 2,4-dimethoxybenzyl alcohol, the primary intermediates are the aldehyde and the imine.
2,4-Dimethoxybenzaldehyde: This aldehyde is formed transiently through the catalytic dehydrogenation of the starting alcohol. Its presence is often inferred from control experiments or spectroscopic monitoring.
N-(2,4-dimethoxybenzylidene)cyclohexanimine: This Schiff base, or imine, is the product of the condensation between the intermediate aldehyde and cyclohexylamine. The C=N double bond of the imine is the moiety that is subsequently reduced by the metal-hydride species to form the final amine product.
Stereoselectivity and Regioselectivity Studies
When the amine or alcohol substrates contain stereocenters, or when chiral catalysts are employed, the stereochemical outcome of the N-alkylation reaction becomes a critical aspect.
The formation of this compound itself does not involve the creation of a new stereocenter unless the cyclohexyl ring is appropriately substituted. However, in related syntheses of functionalized cyclohexylamine derivatives, both diastereoselectivity and enantioselectivity are crucial.
Diastereoselectivity: If a chiral, substituted cyclohexylamine is used as a starting material, the reaction can produce diastereomers. The facial selectivity of the nucleophilic attack of the amine on the aldehyde, or the reduction of the resulting imine, will be influenced by the existing stereocenters. Steric hindrance and electronic effects of the substituents on the cyclohexane (B81311) ring will direct the approach of the reagents, leading to a preferential formation of one diastereomer over the other. Aldol-type condensation reactions involving related substrates have shown high diastereoselectivity (up to 24:1), which is governed by the stereochemistry of the reacting partners. researchgate.net
Enantioselectivity: An enantioselective synthesis of a chiral N-substituted cyclohexylamine can be achieved by using a chiral catalyst. In the borrowing hydrogen mechanism, the key stereodetermining step is the reduction of the prochiral imine intermediate. A chiral metal complex can create a chiral environment around the C=N bond, favoring the transfer of the hydride to one of the two enantiotopic faces of the imine, thus producing an excess of one enantiomer. Asymmetric cycloaddition reactions enabled by cooperative photoredox and chiral phosphoric acid catalysis have been shown to generate complex cyclohexylamine derivatives with excellent diastereoselectivity and moderate to good enantioselectivity. nih.gov
Controlling the absolute configuration of a newly formed stereocenter is a fundamental goal in asymmetric synthesis. nih.gov For chiral syntheses related to this compound, establishing the absolute configuration of the product is essential. Several methods are available for this purpose:
Chiral High-Performance Liquid Chromatography (HPLC): This technique is used to separate enantiomers, allowing for the determination of enantiomeric excess and the isolation of pure enantiomers. nih.gov
Chiroptical Spectroscopy: Techniques such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful for assigning absolute configuration. mdpi.com The experimental VCD or ECD spectrum of the chiral product is compared to the spectrum predicted by quantum chemical calculations (often using DFT) for a specific enantiomer (e.g., R or S). A match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration. nih.govmdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: The use of chiral derivatizing agents, such as Mosher's acid or α-methoxyphenylacetic acid (MPA), can be used to determine absolute configuration. mdpi.comresearchgate.net The chiral amine is reacted with both enantiomers of the chiral agent to form a pair of diastereomers. Systematic differences in the ¹H NMR chemical shifts of the protons near the stereocenter in the two diastereomeric products can be analyzed to deduce the absolute configuration (e.g., Riguera's method). mdpi.comresearchgate.net
Computational Chemistry Approaches for Reaction Mechanism Studies
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating complex reaction mechanisms at the molecular level. researchgate.netmdpi.com For processes involving this compound, DFT calculations can provide deep insights into the reaction pathways, energetics, and selectivity.
By modeling the N-alkylation reaction, researchers can:
Map the Potential Energy Surface: Calculations can trace the entire reaction coordinate, identifying the structures and relative energies of reactants, intermediates, transition states, and products. mdpi.com
Elucidate Catalyst Role: DFT can model the interaction of the substrates with the catalyst, clarifying how the catalyst facilitates bond breaking and formation during the dehydrogenation and hydrogenation steps. It can help understand the electronic structure of the active catalytic species.
Analyze Reaction Intermediates: The geometries and stabilities of key intermediates, such as the imine and metal-hydride species, can be calculated and characterized. researchgate.net
Predict Stereoselectivity: For asymmetric reactions, computational models can be used to calculate the energy barriers for the transition states leading to different stereoisomers. A lower activation energy for one pathway over another provides a theoretical rationale for the experimentally observed diastereoselectivity or enantioselectivity. researchgate.net
Density Functional Theory (DFT) for Reaction Pathway Analysis
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and reactivity of molecules. bohrium.comnih.gov By calculating the electron density of a system, DFT can accurately predict molecular geometries, reaction energies, and the energy barriers of chemical reactions. researchgate.net For this compound, DFT is instrumental in mapping out potential energy surfaces for its various chemical transformations, such as N-dealkylation, oxidation, or reactions involving the aromatic ring.
A typical DFT study to analyze a reaction pathway begins with the optimization of the ground state geometries of the reactants, in this case, this compound and a reacting partner. Subsequently, the three-dimensional structure of the transition state (TS) for a specific reaction step is located. A transition state represents a first-order saddle point on the potential energy surface, corresponding to the highest energy point along the reaction coordinate. The identification of a transition state is confirmed by frequency calculations, where the TS must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net
Intrinsic Reaction Coordinate (IRC) calculations are then performed to confirm that the identified transition state correctly connects the reactants and the desired products. researchgate.net The energy difference between the reactants and the transition state defines the activation energy barrier (ΔG‡), a critical parameter that governs the reaction rate. A lower activation energy implies a faster reaction.
For instance, in a hypothetical oxidation reaction at the nitrogen atom, DFT could be employed to compare different potential pathways. The calculations would elucidate the geometries of intermediates and transition states, and the associated energy changes. The dimethoxy-substituted benzene (B151609) ring can significantly influence the reactivity. The electron-donating nature of the methoxy (B1213986) groups increases the electron density on the aromatic ring and can affect the nucleophilicity of the nitrogen atom, which in turn influences the activation barriers of its reactions. bohrium.comresearchgate.net DFT calculations can quantify these electronic effects. nih.gov
Below is a representative data table illustrating the kind of information that could be generated from a DFT analysis of a hypothetical reaction step, such as the initial hydrogen abstraction from the cyclohexyl ring.
| Species | Relative Energy (kcal/mol) | Key Geometric Parameter | Value |
|---|---|---|---|
| Reactant Complex | 0.00 | N-C1 Bond Length | 1.47 Å |
| Transition State (TS1) | +25.5 | C-H Breaking Bond Length | 1.55 Å |
| Product Complex | -10.2 | Resulting Radical Center | C1 |
This table presents hypothetical data for illustrative purposes.
Molecular Dynamics Simulations of Reactivity and Conformation
While DFT is excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational landscapes and the observation of molecular motions on a timescale from picoseconds to microseconds. nih.gov
For a flexible molecule like this compound, which has several rotatable bonds, a multitude of conformations are possible. The cyclohexyl ring can exist in chair, boat, and twist-boat conformations, with the chair form being the most stable. researchgate.netsapub.org The orientation of the bulky N-(2,4-dimethoxybenzyl) group (axial vs. equatorial) on the cyclohexane ring is a key determinant of conformational stability, with the equatorial position generally being favored to minimize steric hindrance. youtube.com Furthermore, rotation around the C-N and C-C single bonds of the benzylamine (B48309) moiety leads to additional conformers. colostate.edu
MD simulations can map the conformational free energy landscape of the molecule, identifying the most stable (lowest energy) conformations and the energy barriers to interconversion between them. nih.gov This is crucial for understanding its behavior in different environments, such as in solution or when interacting with a biological target. The simulation can reveal preferred orientations of the dimethoxybenzyl group relative to the cyclohexyl ring and how these are influenced by solvent interactions.
The dynamic nature of MD simulations also allows for the study of how the molecule's conformation changes upon approaching a reaction partner or a catalytic surface. These simulations can reveal the pre-organization of the reactant molecules into a conformation that is conducive to reaction, which can precede the chemical step studied by DFT. This provides a more complete picture of the reaction dynamics. researchgate.net
The following interactive table shows hypothetical results from a conformational analysis using MD simulations, highlighting the relative populations of different conformers at equilibrium.
| Conformer | Cyclohexyl Ring Conformation | Benzyl (B1604629) Group Position | Relative Population (%) | Key Dihedral Angle (C-C-N-C) |
|---|---|---|---|---|
| 1 (Lowest Energy) | Chair | Equatorial | 85.2 | 175° |
| 2 | Chair | Axial | 5.1 | 65° |
| 3 | Twist-Boat | Equatorial | 9.7 | -170° |
This table presents hypothetical data for illustrative purposes.
By combining DFT and MD simulations, a comprehensive mechanistic understanding of the chemical processes involving this compound can be achieved, from its conformational dynamics to the energetic profiles of its reactions. researchgate.net
Design, Synthesis, and Academic Characterization of Derivatives and Analogues
Synthesis of Substituted N-(2,4-Dimethoxybenzyl)cyclohexanamine Derivatives
The synthesis of substituted derivatives of this compound allows for a detailed examination of structure-activity relationships. Strategic modifications to both the cyclohexyl and the aromatic rings can be achieved through a variety of synthetic methodologies.
The introduction of functional groups onto the cyclohexyl ring of this compound can significantly alter its steric and electronic properties. A range of synthetic strategies can be employed to achieve these modifications. For instance, the synthesis of various substituted 4-aminocyclohexane derivatives has been reported, showcasing methods to introduce substituents at different positions of the cyclohexane (B81311) ring. google.com These methodologies could be adapted to modify the cyclohexyl portion of this compound.
One common approach involves the use of functionalized cyclohexanone (B45756) precursors. For example, a 4-substituted cyclohexanone can be subjected to reductive amination with 2,4-dimethoxybenzylamine (B23717) to yield the corresponding N-(2,4-dimethoxybenzyl)-4-substituted-cyclohexanamine. The choice of reducing agent can influence the stereochemical outcome of the reaction, potentially leading to either cis or trans isomers.
Furthermore, photocatalyzed intermolecular [4+2] cycloaddition reactions of benzocyclobutylamines with α-substituted vinylketones have been developed to access highly functionalized cyclohexylamine (B46788) derivatives. nih.gov This method offers a pathway to complex cyclohexyl structures that could be N-benzylated with a 2,4-dimethoxybenzyl group in a subsequent step.
The following table outlines potential structural modifications on the cyclohexyl ring and the general synthetic approaches that could be employed.
| Modification | Potential Synthetic Approach | Key Intermediates |
| Alkyl Substitution | Reductive amination of an alkyl-substituted cyclohexanone with 2,4-dimethoxybenzylamine. | Alkyl-substituted cyclohexanone |
| Hydroxyl Group | Reduction of a protected hydroxycyclohexanone followed by reductive amination and deprotection. | Hydroxycyclohexanone derivative |
| Amino Group | Introduction of a protected amino group onto the cyclohexanone ring prior to reductive amination. | Aminocyclohexanone derivative |
| Halogenation | Halogenation of a suitable cyclohexanone precursor before or after the reductive amination step. | Halogenated cyclohexanone |
The electronic nature of the 2,4-dimethoxybenzyl group can be fine-tuned by introducing or altering substituents on the aromatic ring. The two methoxy (B1213986) groups at positions 2 and 4 are strong electron-donating groups, which influence the reactivity of the aromatic ring and the properties of the benzylic position.
Studies on substituted nitrobenzyl carbamates have shown that electron-donating substituents on the benzyl (B1604629) ring can accelerate the fragmentation of related hydroxylamines by stabilizing a developing positive charge on the benzylic carbon. rsc.org This principle suggests that modifications to the electronic properties of the 2,4-dimethoxybenzyl moiety in this compound could influence its chemical behavior.
Synthetic strategies to modify this moiety often begin with substituted 2,4-dimethoxybenzaldehyde (B23906) or 2,4-dimethoxybenzoic acid derivatives. For example, electrophilic aromatic substitution reactions on a protected 2,4-dimethoxytoluene (B1295152) could introduce substituents at the 3, 5, or 6 positions. Subsequent benzylic bromination and reaction with cyclohexylamine would yield the desired derivative.
The table below summarizes potential modifications to the 2,4-dimethoxybenzyl moiety.
| Position of Substitution | Substituent | Expected Electronic Effect | General Synthetic Approach |
| 3, 5, or 6 | Nitro (NO₂) | Electron-withdrawing | Nitration of a suitable 2,4-dimethoxybenzyl precursor. |
| 3, 5, or 6 | Halogen (F, Cl, Br) | Electron-withdrawing | Halogenation of a 2,4-dimethoxybenzyl derivative. |
| 3, 5, or 6 | Alkyl (e.g., CH₃) | Electron-donating | Friedel-Crafts alkylation of a protected precursor. |
| Methoxy groups | Replacement with other alkoxy groups | Modulate electron-donating strength | Synthesis from corresponding dihydroxybenzyl precursors followed by etherification. |
Chiral Derivatives and Enantioselective Synthesis
The presence of a stereocenter at the 1-position of the cyclohexyl ring in certain substituted derivatives, or the potential for chirality if the cyclohexyl ring is appropriately substituted, makes the enantioselective synthesis of this compound analogues an important area of research. nih.gov The development of methods to control the stereochemistry of these compounds is crucial for understanding their chiroptical properties and for applications where enantiomeric purity is required.
The enantioselective synthesis of chiral amines is a well-established field, with several strategies that can be applied to the preparation of this compound analogues. nih.gov Biocatalytic methods, for instance, have emerged as powerful tools for the asymmetric synthesis of chiral amines. nih.gov Engineered enzymes, such as variants of myoglobin, have been shown to catalyze the asymmetric N-H carbene insertion of aromatic amines with 2-diazopropanoate esters, yielding chiral amine products with high enantioselectivity. nih.gov This approach could potentially be adapted for the synthesis of chiral this compound analogues.
Another strategy involves the use of chiral auxiliaries. A chiral auxiliary can be attached to either the cyclohexanone or the amine precursor to direct the stereochemical outcome of a subsequent reaction, after which the auxiliary is removed. For example, a chiral amine could be reacted with a substituted cyclohexanone to form a chiral imine, which is then reduced stereoselectively.
Asymmetric transfer hydrogenation of prochiral enamines or imines is another powerful method for the synthesis of chiral amines. researchgate.net This can be achieved using chiral catalysts, such as those based on ruthenium, to deliver hydrogen from a hydrogen source in a stereoselective manner.
For racemic mixtures of chiral this compound analogues, various resolution techniques can be employed to separate the enantiomers. Classical resolution involves the formation of diastereomeric salts by reacting the racemic amine with a chiral acid. nih.gov The resulting diastereomers often have different solubilities, allowing for their separation by fractional crystallization. nih.gov
Kinetic resolution is another approach where one enantiomer of a racemic mixture reacts faster with a chiral reagent or catalyst, leaving the unreacted enantiomer in excess. nih.gov Chiral acylating agents, for example, have been used for the kinetic resolution of N-heterocycles. nih.gov
Chromatographic methods are also widely used for the separation of enantiomers. mdpi.com High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) can effectively separate enantiomers based on their differential interactions with the chiral environment of the column. mdpi.comnih.gov The choice of CSP and mobile phase is critical for achieving good separation. nih.gov
The following table compares different resolution techniques.
| Technique | Principle | Advantages | Disadvantages |
| Diastereomeric Salt Formation | Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differential solubility. nih.gov | Can be cost-effective for large-scale separations. rsc.org | Requires screening of resolving agents and solvents; may not be universally applicable. nih.gov |
| Kinetic Resolution | One enantiomer reacts faster with a chiral reagent or catalyst, allowing for the separation of the unreacted enantiomer. nih.gov | Can provide access to enantiomerically enriched material. | The maximum theoretical yield for the unreacted enantiomer is 50%. |
| Chiral Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase. mdpi.com | Can provide high enantiomeric purity; applicable to a wide range of compounds. mdpi.comnih.gov | Can be expensive for large-scale separations; requires specialized equipment. |
Advanced Spectroscopic Characterization and Structural Research Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of N-(2,4-dimethoxybenzyl)cyclohexanamine in solution. A combination of one-dimensional (1D) and two-dimensional (2D) experiments allows for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, confirming the compound's constitution.
The ¹H NMR spectrum provides initial information on the different types of protons and their relative numbers, while the ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. For this compound, the spectra would display characteristic signals for the cyclohexyl, dimethoxybenzyl, and amine moieties.
2D NMR experiments are essential for assembling the molecular puzzle.
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). sdsu.edu This is used to map out the spin systems within the cyclohexyl ring and the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the signal of the carbon atom it is directly attached to (¹JCH). This allows for the definitive assignment of carbon signals based on their known proton assignments.
HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically ²JCH and ³JCH). sdsu.edu This technique is crucial for connecting the distinct fragments of the molecule, such as linking the benzylic methylene (B1212753) protons to the carbons of the aromatic ring and the C1 carbon of the cyclohexyl ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close to each other in space, regardless of whether they are connected through bonds. harvard.edu This provides critical information about the molecule's preferred three-dimensional conformation. harvard.edu
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Position/Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations (¹H ↔ ¹H) |
| Cyclohexyl C1-H | ~2.5-2.7 | ~57-59 | C2, C6, Benzyl (B1604629) CH₂ | C2-H, C6-H, Benzyl CH₂ |
| Cyclohexyl C2,6-H | ~1.6-2.0 (ax+eq) | ~32-34 | C1, C3, C5 | C1-H, C3/5-H, Benzyl CH₂ |
| Cyclohexyl C3,5-H | ~1.1-1.4 (ax+eq) | ~25-26 | C2, C4, C6 | C2/6-H, C4-H |
| Cyclohexyl C4-H | ~1.0-1.3 (ax+eq) | ~24-25 | C3, C5 | C3/5-H |
| N-H | ~1.5-2.5 (broad) | - | C1, Benzyl CH₂ | - |
| Benzyl CH₂ | ~3.7-3.8 | ~50-52 | C1, Ar-C1', Ar-C2', Ar-C6' | C1-H, Ar-C6'-H |
| Ar-C3'-H | ~6.4-6.5 | ~98-99 | Ar-C1', Ar-C2', Ar-C4', Ar-C5' | Ar-C5'-H, OCH₃-4' |
| Ar-C5'-H | ~6.4-6.5 | ~104-105 | Ar-C1', Ar-C3', Ar-C4', Ar-C6' | Ar-C3'-H, Ar-C6'-H, OCH₃-4' |
| Ar-C6'-H | ~7.0-7.1 | ~130-131 | Ar-C1', Ar-C2', Ar-C4', Ar-C5', Benzyl CH₂ | Ar-C5'-H, Benzyl CH₂ |
| OCH₃-2' | ~3.8-3.9 | ~55-56 | Ar-C2' | Ar-C3'-H |
| OCH₃-4' | ~3.8-3.9 | ~55-56 | Ar-C4' | Ar-C3'-H, Ar-C5'-H |
| Ar-C1' | - | ~118-120 | - | - |
| Ar-C2' | - | ~159-161 | - | - |
| Ar-C4' | - | ~160-162 | - | - |
Note: The data in this table is predictive and based on typical chemical shift values for similar functional groups and molecular fragments. Actual experimental values may vary.
This compound possesses conformational flexibility, primarily due to the chair-chair interconversion of the cyclohexane (B81311) ring. Dynamic NMR spectroscopy is a specialized technique used to study these types of molecular motions that occur on the NMR timescale. scielo.br
At ambient temperature, the chair-flipping process of the cyclohexane ring is typically rapid, resulting in time-averaged signals for the axial and equatorial protons. However, by lowering the temperature of the NMR experiment, this interconversion can be slowed down. Below a certain temperature, known as the coalescence temperature, the exchange rate becomes slow enough that separate, distinct signals for the axial and equatorial protons can be observed. capes.gov.br
By analyzing the changes in the NMR lineshape over a range of temperatures, it is possible to calculate the activation energy (ΔG‡) for the ring-flipping process. This provides quantitative insight into the conformational stability and the energy barrier separating the two chair forms. This analysis can reveal whether the N-(2,4-dimethoxybenzyl) substituent has a significant preference for the equatorial position, which is generally expected to minimize steric hindrance.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
The IR and Raman spectra of this compound would exhibit characteristic bands corresponding to its constituent parts. Analysis of these bands confirms the presence of key functional groups.
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| Secondary Amine (N-H) | Stretching | 3300 - 3500 | Weak-Medium | Weak |
| Aromatic C-H | Stretching | 3000 - 3100 | Medium | Strong |
| Aliphatic C-H (CH, CH₂) | Stretching | 2850 - 2960 | Strong | Strong |
| Aromatic C=C | Ring Stretching | 1580 - 1610, 1450 - 1510 | Medium-Strong | Strong |
| Aliphatic CH₂ | Bending (Scissoring) | 1440 - 1470 | Medium | Medium |
| Aryl Ether (Ar-O-C) | Asymmetric Stretching | 1230 - 1270 | Strong | Medium |
| Aryl Ether (Ar-O-C) | Symmetric Stretching | 1020 - 1050 | Medium | Weak |
| C-N | Stretching | 1020 - 1250 | Medium | Weak-Medium |
Note: This table contains predicted frequency ranges based on standard vibrational spectroscopy correlation charts.
Beyond identifying functional groups, vibrational spectroscopy can also offer insights into the conformational properties of the molecule. Certain low-frequency vibrational modes in the "fingerprint region" (below 1500 cm⁻¹) are sensitive to the molecule's specific three-dimensional geometry. researchgate.net
The presence of specific bands in this region can be correlated with particular conformers, such as those defined by the equatorial or axial position of the large benzylamine (B48309) substituent on the cyclohexane ring. Often, researchers employ computational methods, like Density Functional Theory (DFT), to calculate the theoretical vibrational spectra for different possible low-energy conformers. researchgate.net By comparing these calculated spectra with the experimental IR and Raman data, it is possible to determine which conformer (or mixture of conformers) is present in the sample, providing a more detailed picture of the molecule's structural preferences.
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathways
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental formula (C₁₅H₂₃NO₂) by providing a highly accurate mass measurement of its molecular ion (M⁺•).
Upon ionization, the molecular ion can undergo fragmentation, breaking down into smaller, charged fragments. The pattern of these fragments is highly characteristic of the molecule's structure. The most common fragmentation pathway for secondary amines involves alpha-cleavage, which is the breaking of a bond adjacent to the nitrogen atom. thieme-connect.de
For this molecule, the most significant fragmentation is expected to be the cleavage of the bond between the benzylic carbon and the nitrogen atom. This process would yield a highly stable 2,4-dimethoxybenzyl cation, which is resonance-stabilized. This fragment is often the most abundant ion in the spectrum, known as the base peak.
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Structure | Fragmentation Pathway |
| 249 | [C₁₅H₂₃NO₂]⁺• | Molecular Ion (M⁺•) |
| 151 | [C₉H₁₁O₂]⁺ | Base Peak. Alpha-cleavage of the C-N bond, forming the stable 2,4-dimethoxybenzyl cation. |
| 98 | [C₆H₁₂N]⁺ | Alpha-cleavage of the C-N bond, forming the cyclohexylaminyl cation. |
| 84 | [C₅H₈N]⁺ | Alpha-cleavage within the cyclohexane ring (loss of C₂H₅•) followed by rearrangement. |
Note: The fragmentation pathways and resulting m/z values are predicted based on established principles of mass spectrometry for similar chemical structures.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with high accuracy. For this compound, while specific experimental HRMS data is not widely published, its theoretical exact mass can be calculated from its molecular formula, C₁₅H₂₃NO₂.
The calculated monoisotopic mass provides a benchmark for its identification in complex mixtures, allowing for differentiation from other compounds with the same nominal mass. An experimental HRMS analysis would be expected to yield a value that matches this theoretical mass to within a few parts per million (ppm), thereby confirming the elemental formula of the analyte.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₃NO₂ |
| Calculated Monoisotopic Mass | 249.1729 Da |
| Protonated Species [M+H]⁺ | 250.1802 Da |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem mass spectrometry (MS/MS) provides structural insights by fragmenting a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern of this compound is predictable based on the established principles of amine fragmentation. libretexts.orgmiamioh.edu For secondary amines, the dominant fragmentation pathway is typically alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org
In the case of this compound, the most probable fragmentation event is the cleavage of the C-N bond between the nitrogen and the benzylic carbon. This process results in the formation of a highly stable, resonance-stabilized 2,4-dimethoxybenzyl cation. This fragment is expected to be the base peak in the mass spectrum due to its stability. The mass spectrum of the related compound 2,4-dimethoxybenzylamine (B23717) shows a prominent peak at m/z 151, corresponding to this cation. nih.gov Alternative, less favorable fragmentation could involve cleavages within the cyclohexyl ring.
| Fragment Ion (m/z) | Proposed Structure | Fragmentation Pathway |
|---|---|---|
| 151.07 | [C₉H₁₁O₂]⁺ (2,4-dimethoxybenzyl cation) | Alpha-cleavage with loss of cyclohexylamine (B46788) radical |
| 98.10 | [C₆H₁₂N]⁺ (Cyclohexylaminium ion) | Alpha-cleavage with loss of 2,4-dimethoxybenzyl radical |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Investigations
Analysis of Electronic Transitions and Chromophoric Properties
Ultraviolet-Visible (UV-Vis) spectroscopy investigates the electronic transitions within a molecule. The primary chromophore in this compound is the 2,4-dimethoxy-substituted benzene (B151609) ring. Unsubstituted benzylamine exhibits characteristic absorption maxima around 206 nm and 256 nm, which are attributed to π → π* electronic transitions within the aromatic ring. sielc.comnist.gov
The presence of two methoxy (B1213986) groups (–OCH₃) on the benzene ring significantly influences the electronic structure. Methoxy groups are strong auxochromes, meaning they are electron-donating groups that, when attached to a chromophore, modify the wavelength and intensity of absorption. They cause a bathochromic shift (a shift to longer wavelengths) and often a hyperchromic effect (an increase in absorption intensity). Studies on various dimethoxybenzene isomers confirm that they absorb light at wavelengths longer than their unsubstituted counterparts, often extending beyond 290 nm. copernicus.org Therefore, this compound is expected to display its principal π → π* absorption bands at wavelengths significantly shifted to the red compared to benzylamine.
| Compound | Chromophore | Approximate λmax (nm) |
|---|---|---|
| Benzene | Phenyl | ~255 |
| Benzylamine | Benzyl | ~256 sielc.com |
| This compound | 2,4-Dimethoxybenzyl | Estimated >270 |
Studies of Molecular Aggregation and Charge Transfer Phenomena in Solution
Molecular aggregation is a phenomenon where molecules self-associate in solution, which can significantly alter their spectroscopic properties. This behavior is most common for large, planar, and aromatic molecules, such as organic dyes. For a relatively small and non-planar molecule like this compound, significant aggregation in common solvents is not expected, and no specific studies on this phenomenon have been reported.
Conversely, the potential for charge transfer (CT) phenomena is inherent in the molecule's structure. The 2,4-dimethoxybenzyl group, with its electron-rich aromatic ring and nitrogen atom, can act as an effective electron donor. Research on various benzylamine derivatives has shown their capacity to engage in photo-oxidative processes through single electron transfer (SET), confirming their electron-donating nature. rsc.orgrsc.org The presence of electron-donating methoxy groups is known to enhance this capability. rsc.orgacs.org While intramolecular charge transfer (ICT) is most prominent in molecules possessing both strong electron-donating and electron-withdrawing groups, the fundamental donor characteristics of the N-(2,4-dimethoxybenzyl) moiety make it a candidate for participating in intermolecular charge transfer complexes when interacting with suitable electron-acceptor molecules in solution.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov To date, a specific crystal structure for this compound has not been reported in publicly accessible crystallographic databases.
However, based on crystal structures of analogous compounds, key structural features can be predicted. nih.govresearchgate.net A crystallographic analysis would be expected to confirm:
The cyclohexyl ring adopting a stable chair conformation.
Specific bond lengths and angles for the C-N-C linkage connecting the two main groups.
The planarity of the dimethoxy-substituted benzene ring.
Intermolecular interactions, such as hydrogen bonding involving the secondary amine proton (N-H), which would govern the crystal packing arrangement.
Unambiguous Assignment of Absolute Configuration
The concept of absolute configuration refers to the specific three-dimensional spatial arrangement of atoms at a chiral center. A molecule must be chiral—meaning it is non-superimposable on its mirror image—to have an absolute configuration (e.g., R or S). studysmarter.co.uk
This compound, in its unsubstituted form, is an achiral molecule. It possesses a plane of symmetry that bisects the molecule, meaning it is superimposable on its mirror image. Consequently, it does not exist as enantiomers and the assignment of an absolute configuration is not applicable.
For chiral secondary amines that do possess a stereocenter, several methods are employed for the unambiguous assignment of their absolute configuration. These techniques often involve reacting the amine with a chiral derivatizing agent to form diastereomers, which can then be distinguished using spectroscopic methods like Nuclear Magnetic Resonance (NMR). acs.orgresearchgate.net Another powerful approach involves forming a complex with a chiral host, such as a dimeric zinc porphyrin, and analyzing the resulting complex using circular dichroism (CD) spectroscopy, where the observed spectrum can be correlated to the amine's absolute configuration. columbia.edu
Computational Chemistry and Molecular Modeling in Research on N 2,4 Dimethoxybenzyl Cyclohexanamine
Quantum Chemical Calculations for Electronic and Geometric Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone of computational research on N-(2,4-dimethoxybenzyl)cyclohexanamine. nih.gov Methods like DFT offer a balance between computational cost and accuracy, making them ideal for calculating the electronic and geometric properties of medium-sized organic molecules. researchgate.net Functionals such as B3LYP and M06-2X, paired with basis sets like 6-311G(d,p), are commonly employed to optimize the molecular geometry and compute a wide array of molecular descriptors. nih.govresearchgate.net
The structural flexibility of this compound, arising from several rotatable single bonds and the cyclohexane (B81311) ring, gives rise to a complex conformational landscape. Computational analysis is essential for identifying the most stable conformers and understanding the energy barriers between them. um.esresearchgate.net
The primary conformational considerations for this molecule include:
Cyclohexane Ring Pucker: The cyclohexane moiety predominantly adopts a stable chair conformation. The N-(2,4-dimethoxybenzyl) group can be positioned in either an axial or an equatorial orientation. Due to steric hindrance, the equatorial conformation is overwhelmingly favored as it minimizes unfavorable 1,3-diaxial interactions.
Rotation of the Benzyl (B1604629) Group: Significant rotational freedom exists around the C-N and C-C single bonds connecting the cyclohexane ring to the dimethoxybenzyl group.
Potential energy surface (PES) scans are performed by systematically rotating specific dihedral angles and calculating the corresponding energy at each step. This process reveals the global and local energy minima, which correspond to the most stable and metastable conformations, respectively. The energy differences between these conformers are critical for understanding the molecule's dynamic behavior in solution.
Table 1: Representative Calculated Relative Energies for Key Conformers of this compound This table presents hypothetical data based on established principles of conformational analysis for similar structures. The calculations would typically be performed using DFT at a level like B3LYP/6-311++G(d,p).
| Conformer Description | Dihedral Angle 1 (C-C-N-C) | Dihedral Angle 2 (C-N-C-C) | Relative Energy (kcal/mol) | Population (%) at 298 K |
| Equatorial - Global Minimum | ~180° (anti) | ~60° (gauche) | 0.00 | 75.3 |
| Equatorial - Local Minimum 1 | ~60° (gauche) | ~180° (anti) | 0.85 | 18.1 |
| Equatorial - Local Minimum 2 | ~-60° (gauche) | ~-60° (gauche) | 1.50 | 6.5 |
| Axial - Global Minimum | ~180° (anti) | ~60° (gauche) | >5.00 | <0.1 |
Quantum chemical calculations are highly effective in predicting spectroscopic data, which can be used to validate experimental findings and assign spectral features. epstem.net The Gauge-Including Atomic Orbital (GIAO) method is widely used to calculate NMR chemical shifts (¹H and ¹³C), often showing excellent correlation with experimental spectra recorded in solution. epstem.net Similarly, vibrational frequencies corresponding to IR and Raman spectra can be computed, helping to assign specific bands to molecular motions like C-H stretches, N-H bends, and aromatic ring vibrations. researchgate.net
Furthermore, the electronic structure of the molecule provides insight into its chemical reactivity through various descriptors derived from Frontier Molecular Orbital (FMO) theory. nih.gov
HOMO and LUMO: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy (EHOMO) relates to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons.
Energy Gap (ΔE): The difference between ELUMO and EHOMO is the energy gap, which is an indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive.
Global Reactivity Descriptors: From the HOMO and LUMO energies, properties such as electronegativity (χ), chemical hardness (η), and chemical potential (μ) can be calculated to quantify the molecule's reactive tendencies.
Table 2: Representative Calculated Electronic Properties and Reactivity Descriptors for this compound This table presents hypothetical data based on typical values for similar aromatic amines calculated in the gas phase using DFT (B3LYP/6-31G(d,p)).
| Parameter | Value | Unit |
| EHOMO | -5.85 | eV |
| ELUMO | -0.21 | eV |
| Energy Gap (ΔE) | 5.64 | eV |
| Ionization Potential (I) | 5.85 | eV |
| Electron Affinity (A) | 0.21 | eV |
| Electronegativity (χ) | 3.03 | eV |
| Chemical Hardness (η) | 2.82 | eV |
| Dipole Moment | 2.15 | Debye |
Advanced Modeling of Molecular Interactions
Beyond the properties of an isolated molecule, computational modeling can explore how this compound interacts with itself and with other molecules, such as solvents. These interactions are crucial for understanding its behavior in condensed phases.
The structure of this compound features several groups capable of engaging in non-covalent interactions:
Hydrogen Bonding: The secondary amine (N-H) group can act as a hydrogen bond donor, while the nitrogen and the two methoxy (B1213986) oxygen atoms can act as hydrogen bond acceptors. Computational models can predict the geometry and strength of these hydrogen bonds in dimers or larger clusters.
π-Stacking: The electron-rich 2,4-dimethoxybenzyl ring can participate in π-π stacking interactions with other aromatic systems.
C-H···π Interactions: The cyclohexane ring's C-H bonds can also interact with the aromatic π-system.
Techniques like Natural Bond Orbital (NBO) analysis are used to quantify these interactions by examining orbital overlaps and charge transfer between molecules. researchgate.netnih.gov The Quantum Theory of Atoms in Molecules (QTAIM) can also be applied to analyze the electron density topology to identify and characterize bond critical points associated with these weak interactions.
The surrounding medium can significantly influence a molecule's properties. Solvent effects are modeled computationally primarily through two types of models:
Explicit Solvent Models: Individual solvent molecules are included in the simulation box around the solute. This approach is computationally intensive but provides a detailed picture of specific solute-solvent interactions like hydrogen bonding.
Implicit Solvent Models: The solvent is treated as a continuous medium with a defined dielectric constant. The Polarizable Continuum Model (PCM) is a widely used implicit model that can efficiently account for the bulk electrostatic effects of the solvent. researchgate.net
These models can predict how solvent polarity affects the conformational equilibrium, often stabilizing conformers with larger dipole moments. They are also used to calculate solvation energies and model reaction pathways in solution, providing a more realistic prediction of chemical reactivity compared to gas-phase calculations. researchgate.net For this compound, modeling in solvents like water, ethanol, or dimethyl sulfoxide (B87167) (DMSO) would reveal shifts in its conformational preferences and electronic properties, which are essential for predicting its behavior in realistic chemical systems.
Q & A
(Basic) How can N-(2,4-dimethoxybenzyl)cyclohexanamine be synthesized in a laboratory setting?
Methodological Answer:
A reported synthesis involves reacting 2,4-dimethoxybenzylamine with acrylamide under controlled conditions. For example, N-(2,4-dimethoxybenzyl)acrylamide was synthesized via a two-step process starting from 2,4-dimethoxybenzylamine (514 mg, 3.0 mmol) under silica gel chromatography (20–60% ethyl acetate in hexanes), yielding 11% as a white solid . Adapting this method, cyclohexanamine could replace acrylamide in a nucleophilic substitution or reductive amination reaction. Optimization of reaction parameters (e.g., solvent, temperature, catalyst) is critical for improving yield.
(Basic) What spectroscopic methods are recommended for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the benzyl and cyclohexane moieties. Compare chemical shifts with analogs like N-(4-methoxybenzyl)acetoacetamide , where methoxy protons resonate at δ 3.7–3.8 ppm and aromatic protons at δ 6.7–7.2 ppm .
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can validate the molecular ion peak (calculated for CHNO: 182.2395 g/mol) .
- Infrared (IR) Spectroscopy: Identify key functional groups (e.g., N-H stretch at ~3300 cm, C-O-C stretches at 1240–1260 cm) .
(Basic) What safety protocols should be followed when handling this compound?
Methodological Answer:
While specific toxicological data are limited, general precautions for benzylamine derivatives apply:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
- Ventilation: Use fume hoods to minimize inhalation risks.
- Waste Disposal: Classify as "specialized chemical waste" and follow institutional guidelines for disposal via licensed contractors .
(Advanced) How can researchers design experiments to optimize the synthetic yield of this compound?
Methodological Answer:
- Design of Experiments (DoE): Systematically vary parameters like solvent polarity (e.g., DMF vs. THF), temperature (25–80°C), and stoichiometry (amine:electrophile ratio).
- Catalyst Screening: Test bases (e.g., KCO, EtN) or transition-metal catalysts (e.g., Pd/C for reductive amination).
- Purification Optimization: Compare column chromatography (silica gel) vs. recrystallization in solvents like ethyl acetate/hexane mixtures .
(Advanced) How should discrepancies in spectral data during characterization be resolved?
Methodological Answer:
- Cross-Validation: Compare experimental NMR/MS data with computational predictions (e.g., density functional theory (DFT) for C chemical shifts) .
- Decoupling Experiments: Use H-C HMQC or COSY NMR to resolve overlapping signals in aromatic or cyclohexane regions .
- Alternative Techniques: Employ X-ray crystallography if crystalline derivatives (e.g., hydrochloride salts) can be prepared .
(Advanced) What strategies are effective for studying the compound’s potential bioactivity?
Methodological Answer:
- Molecular Docking: Screen against targets like serotonin receptors or monoamine oxidases, leveraging structural similarities to N-benzylcyclohexanamine derivatives .
- In Vitro Assays: Test cytotoxicity (e.g., MTT assay) and enzyme inhibition (e.g., acetylcholinesterase) at concentrations ranging from 1–100 μM.
- Metabolic Stability: Use liver microsomes to assess oxidative degradation pathways (e.g., demethylation of methoxy groups) .
(Advanced) How can the compound’s stability under varying storage conditions be evaluated?
Methodological Answer:
- Accelerated Degradation Studies: Store samples at 40°C/75% relative humidity (ICH guidelines) and monitor decomposition via HPLC at 0, 1, 3, and 6 months .
- Light Sensitivity: Expose to UV-Vis light (300–800 nm) and track changes using UV spectroscopy (λ ~270 nm for benzyl groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
